molecular formula C19H16BrN3O3S B6545424 2-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide CAS No. 946202-21-7

2-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide

カタログ番号: B6545424
CAS番号: 946202-21-7
分子量: 446.3 g/mol
InChIキー: DMTQHXKIMPQBGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a synthetic benzamide derivative featuring a bromine substituent at the 2-position of the benzamide core and a pyridazine ring modified with an ethanesulfonyl group at the 6-position. The bromine atom may enhance hydrophobic interactions in target binding, while the ethanesulfonyl group could improve solubility and influence hydrogen bonding with kinase domains. However, specific biological targets and clinical data for this compound remain uncharacterized in publicly available literature.

特性

IUPAC Name

2-bromo-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)13-6-5-7-14(12-13)21-19(24)15-8-3-4-9-16(15)20/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTQHXKIMPQBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound is characterized by the presence of a bromine atom, a pyridazine ring, and an ethanesulfonyl group, which contribute to its pharmacological properties.

Chemical Structure

The molecular formula for 2-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is C19H16BrN3O3SC_{19}H_{16}BrN_{3}O_{3}S. The structural features include:

  • Bromine atom : Enhances reactivity and potential biological interactions.
  • Pyridazine moiety : A six-membered heterocyclic compound that can influence the compound's pharmacodynamics.
  • Ethanesulfonyl group : May enhance solubility and biological activity.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets, particularly in enzyme inhibition and receptor modulation. The bromine atom can participate in nucleophilic substitution reactions, while the sulfonamide group may facilitate electrophilic aromatic substitution. Such interactions are crucial for the compound's therapeutic efficacy.

Anticancer Activity

Preliminary studies indicate that 2-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide exhibits significant anticancer properties. The compound has shown effectiveness against various cancer cell lines, with IC50 values indicating potent cytotoxicity. For instance, it has been tested against A-431 and Bcl-2 Jurkat cell lines, demonstrating IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Cell Line IC50 (µM) Comparison Drug IC50 (µM)
A-431< 10Doxorubicin15
Bcl-2 Jurkat< 10Doxorubicin12

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies suggest that it is effective against both Gram-positive and Gram-negative bacteria. The presence of the ethanesulfonyl group is believed to enhance its antibacterial action by disrupting bacterial cell wall synthesis.

Anticonvulsant Activity

Research indicates potential anticonvulsant effects, with compounds similar to 2-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide showing promise in reducing seizure activity in animal models. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring can significantly affect anticonvulsant potency .

Case Studies

  • Cancer Cell Line Study : A study evaluated the effects of various derivatives of benzamide on A-431 cells. The results indicated that the brominated derivative exhibited superior cytotoxicity compared to non-brominated analogs .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, 2-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide demonstrated significant antibacterial activity, comparable to norfloxacin, suggesting its potential as a lead compound for antibiotic development.

類似化合物との比較

Research Findings and Limitations

  • Unresolved Questions: No data exists on the compound’s kinase selectivity, IC50 values, or in vivo efficacy. Comparisons rely on structural extrapolation rather than direct evidence.
  • Clinical Relevance: While imatinib remains a first-line CML therapy, the target compound’s novel structure highlights avenues for overcoming resistance, though preclinical profiling is essential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。